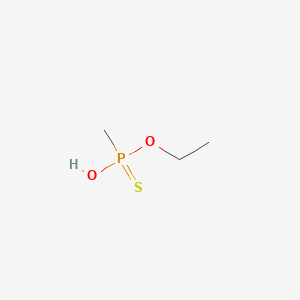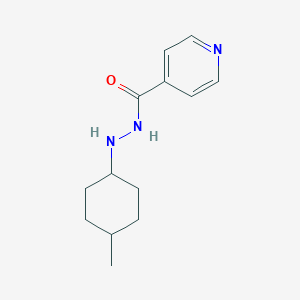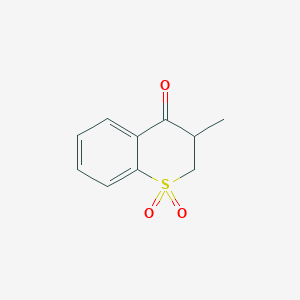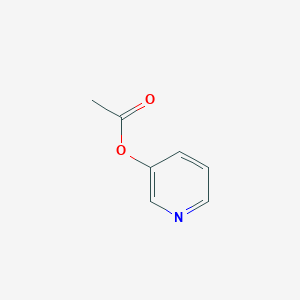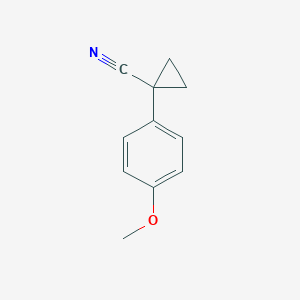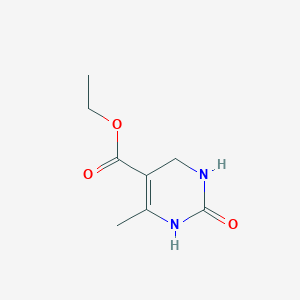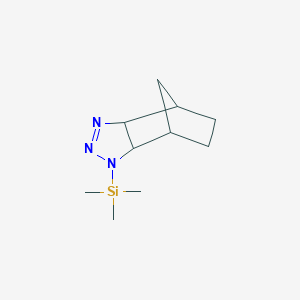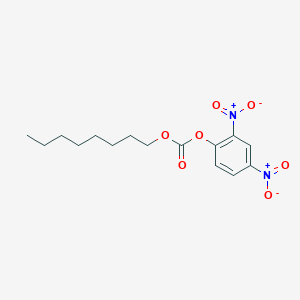
Carbonic acid, 2,4-dinitrophenyl octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 2,4-dinitrophenyl octyl ester (DNOC) is a widely used herbicide and pesticide. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. DNOC is primarily used to control weeds and pests in crops such as cotton, soybeans, and tobacco. It is also used as a fungicide and insecticide in ornamental plants and turfgrass. DNOC has been extensively studied for its biochemical and physiological effects and its mechanism of action.
Mechanism Of Action
The mechanism of action of Carbonic acid, 2,4-dinitrophenyl octyl ester involves the inhibition of the electron transport chain in the mitochondria of cells. This disrupts the production of ATP, which is essential for cellular processes such as metabolism and growth. Carbonic acid, 2,4-dinitrophenyl octyl ester also inhibits the activity of photosystem II in chloroplasts, which leads to the disruption of photosynthesis and the death of plants.
Biochemical And Physiological Effects
Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to have a range of biochemical and physiological effects on plants and animals. It inhibits the growth and development of plants, causing stunted growth and reduced yield. Carbonic acid, 2,4-dinitrophenyl octyl ester also affects the respiratory system of insects, causing them to suffocate and die. In animals, Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to cause liver damage and neurological effects.
Advantages And Limitations For Lab Experiments
Carbonic acid, 2,4-dinitrophenyl octyl ester is a widely used herbicide and pesticide, making it readily available for laboratory experiments. Its simple and cost-effective synthesis method also makes it a popular choice for researchers. However, the use of Carbonic acid, 2,4-dinitrophenyl octyl ester in laboratory experiments is limited by its toxicity and potential environmental impact. Researchers must take precautions to ensure that Carbonic acid, 2,4-dinitrophenyl octyl ester does not contaminate the environment or harm animals.
Future Directions
There are several future directions for the study of Carbonic acid, 2,4-dinitrophenyl octyl ester. One area of research is the development of more effective and environmentally friendly herbicides and pesticides. Researchers are also studying the potential health effects of Carbonic acid, 2,4-dinitrophenyl octyl ester on humans and animals. Another area of research is the study of the environmental impact of Carbonic acid, 2,4-dinitrophenyl octyl ester and other herbicides and pesticides on ecosystems.
Conclusion:
Carbonic acid, 2,4-dinitrophenyl octyl ester is a widely used herbicide and pesticide that has been extensively studied for its biochemical and physiological effects and its mechanism of action. Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to inhibit the growth of plants and affect the respiratory system of insects. It also has potential health effects on humans and animals and can have a negative impact on the environment. Future research is needed to develop more effective and environmentally friendly herbicides and pesticides and to study the long-term effects of Carbonic acid, 2,4-dinitrophenyl octyl ester on ecosystems.
Synthesis Methods
Carbonic acid, 2,4-dinitrophenyl octyl ester is synthesized by the reaction of 2,4-dinitrophenol with octanol in the presence of carbonic acid. The reaction yields Carbonic acid, 2,4-dinitrophenyl octyl ester as a yellow crystalline solid with a melting point of 58-59°C. The synthesis of Carbonic acid, 2,4-dinitrophenyl octyl ester is relatively simple and cost-effective, making it a popular choice among farmers and growers.
Scientific Research Applications
Carbonic acid, 2,4-dinitrophenyl octyl ester has been extensively studied for its scientific research applications. It is used in laboratory experiments to study the biochemical and physiological effects of herbicides and pesticides on plants and animals. Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to inhibit the growth of plants by disrupting the process of photosynthesis. It also affects the respiratory system of insects, causing them to suffocate and die.
properties
CAS RN |
15741-90-9 |
|---|---|
Product Name |
Carbonic acid, 2,4-dinitrophenyl octyl ester |
Molecular Formula |
C15H20N2O7 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) octyl carbonate |
InChI |
InChI=1S/C15H20N2O7/c1-2-3-4-5-6-7-10-23-15(18)24-14-9-8-12(16(19)20)11-13(14)17(21)22/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
PTZVTZJWTIHIEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
15741-90-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




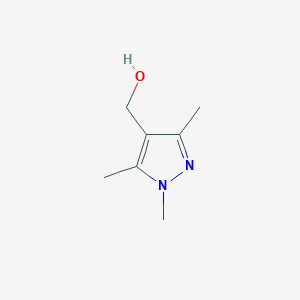
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)
